molecular formula C15H21ClN2O4 B5087591 butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate

butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate

Cat. No. B5087591
M. Wt: 328.79 g/mol
InChI Key: UUDYJCKHLRMQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate, also known as BP-3 or Oxybenzone, is a commonly used organic compound in the field of sunscreen and cosmetic products. It is a white or yellowish crystalline powder that is soluble in organic solvents. BP-3 is widely used in sunscreen products due to its ability to absorb UV-B radiation and protect the skin from sunburn.

Mechanism of Action

Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate absorbs UV-B radiation by converting it into less harmful forms of energy such as heat. It also acts as a free radical scavenger, preventing the formation of reactive oxygen species that can damage DNA and other cellular components.
Biochemical and Physiological Effects:
butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has been found to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body. This has raised concerns about its potential to disrupt the endocrine system and contribute to hormonal imbalances. butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has also been found to accumulate in the body and can be detected in breast milk, urine, and blood samples.

Advantages and Limitations for Lab Experiments

Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate is a widely used compound in sunscreen and cosmetic products, making it easily accessible for research purposes. However, its estrogenic activity and potential to accumulate in the body can complicate experimental design and interpretation of results.

Future Directions

There are several future directions for research on butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate. One area of interest is its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Further studies are needed to optimize the conditions for butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate-mediated apoptosis and to evaluate its efficacy in animal models and clinical trials. Another area of interest is the development of safer alternatives to butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate for use in sunscreen and cosmetic products. Research is ongoing to identify compounds that have similar UV-absorbing properties but do not have estrogenic activity or accumulate in the body.

Synthesis Methods

Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate can be synthesized by reacting 3-(4-chlorobenzoyl)propionic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has been extensively studied for its ability to absorb UV-B radiation and protect the skin from sunburn. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has been found to be effective in inducing apoptosis in cancer cells when combined with light.

properties

IUPAC Name

butyl N-[(4-chlorophenyl)carbamoyloxy]-N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-3-5-11-21-15(20)18(10-4-2)22-14(19)17-13-8-6-12(16)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDYJCKHLRMQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N(CCC)OC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.